Nortropine

Overview

Description

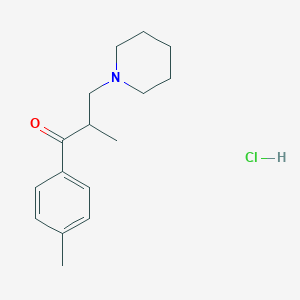

Nortropine, a bicyclic amine derivative of tropane alkaloids, is a critical intermediate in the microbial degradation pathway of tropine and atropine. It was first identified in Pseudomonas sp. strain AT3 as a metabolite during tropine catabolism, leading to succinate via enzymatic reactions involving NAD$^+$-linked dehydrogenases . Structurally, this compound lacks the N-methyl group of tropine, making it a secondary amine with a bicyclo[3.2.1]octane framework (Figure 1). This modification enhances its nucleophilicity, which is exploited in synthetic chemistry and biocatalysis .

Preparation Methods

Traditional Synthetic Routes for Nortropine Production

Tropine Benzilate Intermediate Formation

The foundational method for this compound synthesis involves tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) as the starting material. As detailed in patent WO2011116491A1, tropine undergoes transesterification with diphenyl hydroxyacetimidazole in inert solvents such as acetone or tetrahydrofuran at 25–60°C for 2–6 hours to yield tropine benzilate (Formula 4) . This step achieves a yield of 90% under optimized conditions, with the reaction progress monitored via thin-layer chromatography (TLC). The choice of solvent critically influences reaction kinetics, with acetone providing superior solubility and reaction homogeneity compared to dichloromethane or toluene .

Chlorination and Hydrolysis for Demethylation

The tropine benzilate intermediate is subsequently treated with chlorodecanoate esters (e.g., benzyl chlorate or propyl chloroformate) in chloroform or 1,2-dichloroethane at 0–60°C for 10–15 hours. This step introduces a chlorine substituent at the C-3 position, forming a deuterated intermediate (Formula 5) . Acidic hydrolysis using concentrated hydrochloric acid or acetic acid at 70–100°C for 8–12 hours then removes the benzilate protecting group, yielding this compound. The hydrolysis step is notable for its high regioselectivity, avoiding side reactions such as epoxide formation or N-demethylation .

Table 1: Reaction Conditions and Yields in Traditional Synthesis

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Transesterification | Diphenyl hydroxyacetimidazole, acetone | Acetone | 25–60 | 2–6 | 90 |

| Chlorination | Benzyl chlorate, 1,2-dichloroethane | 1,2-Dichloroethane | 0–60 | 10–15 | 85 |

| Hydrolysis | Concentrated HCl, acetic acid | Aqueous acetic acid | 70–100 | 8–12 | 50–80 |

Modern Catalytic Methods for this compound Derivatives

Palladium-Catalyzed Aminocarbonylation

Recent advancements employ palladium catalysts to synthesize N-acylnortropane derivatives, which serve as precursors to this compound. As demonstrated by Kollár et al. (2021), iodobenzene and tropane-based amines undergo aminocarbonylation under 40 bar CO pressure using Pd(OAc)₂/Xantphos catalysts at 70°C . This method achieves 73–86% yields of N-acylthis compound derivatives with >99% regioselectivity, avoiding ketoamide byproducts common in traditional approaches . The Xantphos ligand enhances catalyst stability and prevents Pd agglomeration, critical for large-scale applications.

Solvent and Ligand Optimization

The choice of solvent and ligand profoundly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher conversion rates (95–100%) compared to tetrahydrofuran (THF) or toluene . Bidentate ligands (e.g., Xantphos) outperform monodentate alternatives (PPh₃) by stabilizing the Pd-amide intermediate, reducing reaction times from 24 hours to 6 hours for iodobenzene substrates .

Table 2: Comparative Performance of Catalytic Systems

| Substrate | Catalyst System | Ligand | CO Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Iodocyclohexene | Pd(OAc)₂/PPh₃ | PPh₃ | 1 | 24 | 42 |

| Iodobenzene | Pd(OAc)₂/Xantphos | Xantphos | 40 | 6 | 86 |

| 17-Iodoandrost-16-ene | Pd(OAc)₂/Xantphos | Xantphos | 40 | 6 | 80 |

Comparative Analysis of Synthesis Strategies

Yield and Scalability

Traditional methods suffer from moderate yields (50–80%) due to multi-step purification requirements, whereas catalytic approaches achieve 77–86% yields in single-step reactions . However, the palladium-based method necessitates specialized equipment for high-pressure CO environments, limiting its scalability compared to the bench-scale feasibility of acid hydrolysis.

Chemical Reactions Analysis

Oxidation

Nortropine can undergo oxidation reactions, often resulting in the formation of nortropinone. Several oxidizing agents and conditions can be employed:

- Reagents: Potassium permanganate or chromium trioxide in acidic conditions.

- Products: N-Cbz-nortropinone can be produced by the oxidation of N-Cbz-nortropine.

Reduction

Reduction reactions involving this compound typically target the removal of protecting groups or the saturation of double bonds in modified nortropines. A common application is the removal of the carbobenzyloxy (Cbz) protecting group from N-Cbz-nortropine to yield this compound.

- Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride .

Substitution

The hydroxyl group in this compound can undergo substitution reactions, leading to the formation of esters or ethers. These reactions are vital for synthesizing this compound derivatives with modified pharmacological properties.

- Reagents: Acid chlorides or alkyl halides in the presence of a base.

Acylation

This compound can be acylated to form N-acylnortropane derivatives. These reactions are typically performed under palladium catalysis .

Ring Opening

Cytochrome P450 monooxygenase can catalyze the ring opening of this compound [8, 11, 17]. The proposed mechanism involves the oxidation of this compound at one of the bridgehead carbon positions [8, 11].

Electrochemical Reactions

This compound N-oxyl (NNO) participates in electrochemical reactions relevant to detecting antibiotics .

Reaction with Nitric Oxide

Nitric oxide is neither a neurotransmitter nor a second messenger but a different type of messenger between cells . Nitric oxide-forming enzymes are found in high concentrations in the cerebellum and the olfactory bulb and also appear in the pituitary gland, sections of the eye, and the intestine .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Nortropine is primarily recognized for its role as an intermediate in the synthesis of tropane alkaloids. Its molecular structure allows it to participate in various biochemical reactions, particularly in the oxidation of hydroxy and amino groups when subjected to electric potential. This property makes it valuable for electrochemical detection methods, especially in analytical chemistry.

Key Properties:

- Molecular Formula : CHNO

- Mechanism : Acts as a nitroxyl radical, facilitating oxidation and reduction reactions.

Scientific Research Applications

This compound's versatility is evident in its applications across several scientific disciplines:

Chemistry

- Synthesis Intermediate : Used in the synthesis of other chemical compounds.

- Analytical Chemistry : Employed for detecting and quantifying substances through electrochemical methods .

Biology

- Enzyme Reactions : Investigated for its effects on various enzyme activities and metabolic pathways.

- Cellular Studies : Research has shown that this compound influences cellular responses to biotic and abiotic stressors, showcasing its relevance in plant biology.

Medicine

- Therapeutic Potential : this compound has been studied for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.

- Cancer Research : Some derivatives of this compound have exhibited cytotoxic activity against human cancer cell lines, indicating potential for drug development .

Industry

- Chemical Production : Utilized as a reagent in industrial processes to produce various chemical products.

Case Studies

Several studies illustrate the practical applications of this compound:

- Electrochemical Detection : A study demonstrated that this compound could be used effectively for the amperometric detection of drugs, showcasing its utility in clinical diagnostics.

- Cytotoxicity Assays : Research indicated that certain this compound derivatives displayed significant cytotoxic effects against cancer cell lines such as HL-60 and PC-3, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of Nortropeno Hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity.

Pathways Involved: It participates in metabolic pathways, leading to the formation of various metabolites and intermediates.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C$7$H${13}$NO

- Molecular Weight : 127.18 g/mol

- Biological Role : Intermediate in tropine breakdown, precursor to bioactive derivatives .

Comparison with Structurally Similar Tropane Alkaloids

Tropine

- Structure: N-methylated analog of nortropine.

- Reactivity: Tropine undergoes N-demethylation to form this compound in microbial pathways . In palladium-catalyzed aminocarbonylation, this compound (b) reacts 2–3× faster than tropine-derived nortropinone (a) due to superior nucleophilicity (Table 1) .

- Applications: Tropine esters (e.g., atropine) are anticholinergics, while this compound derivatives are leveraged in synthetic nitroxyl radicals (e.g., NNO) for electrochemical biosensing .

Noratropine

- Relation: Often co-occurs with this compound in Solandra species but differs in the absence of the tropic acid ester .

- Data: NIST lists noratropine’s InChIKey as UZQUCGFJXBNQOX-UHFFFAOYSA-N, but its pharmacological roles remain less studied compared to this compound .

Pseudotropine

- Structure : Epimeric to tropine at the C-3 hydroxyl group.

- Metabolism: Cytochrome P450 enzymes (e.g., AbP450-5021) hydroxylate pseudotropine to form N-demethylated this compound derivatives, which are esterified into bioactive alkaloids in Atropa belladonna .

Scopine

- Relation : A dihydroxylated tropane derivative.

- Synthesis: Both scopine and this compound are synthesized from tropinone, but this compound’s lack of hydroxyl groups simplifies its use in palladium-catalyzed reactions for N-acylnortropane production .

Catalytic Aminocarbonylation

This compound’s nucleophilic amine group enables efficient Pd-catalyzed reactions with iodoarenes (Table 1). For example:

| Substrate | Catalyst System | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | Pd(OAc)$_2$/Xantphos | 2–6 | 70–100 |

Nortropinone (a) requires longer reaction times (24–48 h) under identical conditions .

Nitroxyl Radical Derivatives

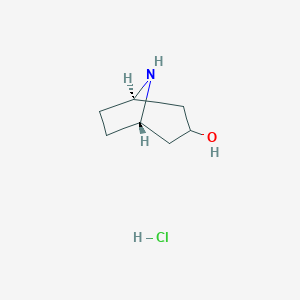

This compound N-oxyl (NNO), synthesized from this compound in one step , outperforms TEMPO in electrochemical biosensing due to reduced steric hindrance (Figure 2):

- Oxidation Potential: NNO (0.45 V) vs. TEMPO (0.60 V) .

- Applications : Quantifying alcohols and amines in biomolecules .

Pharmacological and Industrial Relevance

- Neuroactive Derivatives: this compound is a precursor to ibogaine analogs that rescue folding-deficient serotonin transporters, showing promise in treating addiction .

- Bioprocessing: Microbial pathways utilizing this compound (e.g., Pseudomonas AT3) are models for bioremediation of tropane alkaloid contaminants .

Analytical Methods

Quantitative 2D NMR spectroscopy resolves tropine-nortropine mixtures with precision (<5% error), enabling metabolic studies .

Conclusion this compound’s structural simplicity and reactivity distinguish it from related tropane alkaloids. Its applications span synthetic chemistry, biosensing, and drug development, supported by microbial and enzymatic studies. Further research into its derivatives could unlock novel therapeutics and biocatalytic tools.

Biological Activity

Nortropine, a tropine derivative, is an alkaloid that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a muscarinic receptor antagonist, but recent studies have expanded our understanding of its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

This compound possesses a structural configuration that allows it to interact with various biological targets. It functions primarily as an antagonist at muscarinic acetylcholine receptors, which are crucial in mediating parasympathetic nervous system responses. By inhibiting these receptors, this compound can influence numerous physiological processes, including neurotransmission and muscle contraction.

Pharmacological Activities

-

Antimicrobial Activity :

- Recent studies have demonstrated that this compound derivatives exhibit significant antibacterial properties. For instance, new fluoroquinolone compounds incorporating endo-nortropine derivatives at the C-7 position have shown efficacy against fluoroquinolone-resistant strains of Staphylococcus aureus .

- The antibacterial mechanism is thought to involve disruption of bacterial DNA synthesis, although further research is needed to clarify the exact pathways.

- Anti-inflammatory Effects :

-

Cytotoxicity and Cancer Research :

- Studies indicate that this compound may possess cytostatic properties, inhibiting the proliferation of certain cancer cell lines. For example, it has been shown to induce apoptosis in neuroblastoma cells through the activation of intrinsic and extrinsic apoptotic pathways .

- The compound's ability to affect cell cycle regulation and promote cell death highlights its potential as a therapeutic agent in oncology.

- Neuroprotective Effects :

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

A notable study investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that compounds featuring this compound exhibited higher potency compared to standard antibiotics, suggesting that modifications at specific positions could enhance their antibacterial activity significantly .

Future Directions

The exploration of this compound's biological activities is still in its early stages. Future research should focus on:

- Mechanistic Studies : Understanding the precise molecular mechanisms by which this compound exerts its effects.

- Clinical Trials : Evaluating the safety and efficacy of this compound-based therapies in clinical settings.

- Structural Modifications : Investigating how alterations in the chemical structure can optimize its pharmacological properties.

Q & A

Q. How can researchers isolate and purify Nortropine from plant-derived alkaloid mixtures, and what analytical techniques ensure purity validation?

Answer:

Isolation typically involves solvent extraction followed by chromatographic separation (e.g., HPLC or TLC) from alkaloid-rich plant sources like Convolvulus subhirsutus. Post-isolation, purity is validated using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : 2D homonuclear NMR (e.g., COSY, TOCSY) can resolve structural ambiguities in tropane alkaloids like this compound .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- Quantitative NMR (qNMR) : Optimized for mixtures to quantify this compound against internal standards (e.g., trimethylsilylpropionic acid) .

Category: Basic

Q. What experimental designs are optimal for studying this compound’s neuropharmacological mechanisms, particularly its interaction with acetylcholine receptors (AChRs)?

Answer:

- In Vitro Models : Use radioligand binding assays (e.g., [³H]-atropine displacement) to assess AChR affinity. Include positive controls (e.g., scopolamine) and negative controls (vehicle-only) to validate specificity .

- Electrophysiology : Patch-clamp studies on neuronal cultures can evaluate ion channel modulation.

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values using nonlinear regression analysis (e.g., GraphPad Prism).

Category: Advanced

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?

Answer:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like species, administration routes, and detection limits .

- Method Harmonization : Standardize protocols (e.g., plasma sampling intervals, LC-MS/MS parameters) to reduce inter-lab variability .

- Reproducibility Testing : Replicate key experiments under controlled conditions, adhering to NIH preclinical reporting standards .

Category: Advanced

Q. What strategies ensure robust quantification of this compound in complex biological matrices (e.g., serum, brain tissue)?

Answer:

- Sample Preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (SPE) to reduce matrix interference.

- Chromatographic Optimization : Use reverse-phase UPLC with a C18 column and mobile phase buffered at pH 3.0 to enhance peak resolution .

- Validation Parameters : Assess recovery rates (≥80%), intraday/interday precision (CV <15%), and limit of quantification (LOQ ≤10 ng/mL) per ICH guidelines .

Category: Basic

Q. How should researchers design hypothesis-driven studies to explore this compound’s role in succinic acid metabolism?

Answer:

- Hypothesis Framing : Use the PICO framework: Population (cell lines), Intervention (this compound exposure), Comparison (untreated controls), Outcome (succinic acid levels via GC-MS).

- Experimental Workflow :

- Statistical Power : Calculate sample size using G*Power to ensure adequate sensitivity (α=0.05, β=0.2) .

Category: Advanced

Q. What ethical and methodological considerations apply to in vivo studies of this compound’s neurotoxic effects?

Answer:

- Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and humane endpoints .

- Behavioral Assays : Use Morris water maze or open-field tests to assess cognitive/motor impacts. Validate findings with histopathology (e.g., hippocampal neuron counts) .

- Data Transparency : Publish raw data in repositories like Figshare to enable independent verification .

Category: Advanced

Q. How can structural analogs of this compound be synthesized to improve its pharmacological profile?

Answer:

- Rational Design : Use molecular docking (AutoDock Vina) to predict AChR binding affinities of analogs. Prioritize substitutions at the tropane ring’s N-methyl group .

- Synthetic Routes : Employ Schöpf condensation for tropane scaffold synthesis, followed by regioselective oxidation .

- ADMET Profiling : Predict pharmacokinetics using SwissADME and verify with Caco-2 permeability assays .

Category: Advanced

Properties

IUPAC Name |

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROJVSOIIWHLCQ-VPEOJXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538-09-0 | |

| Record name | endo nortropine base | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.